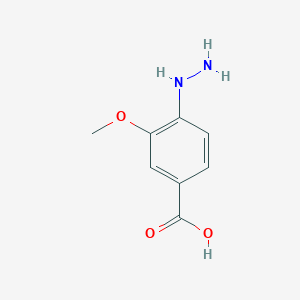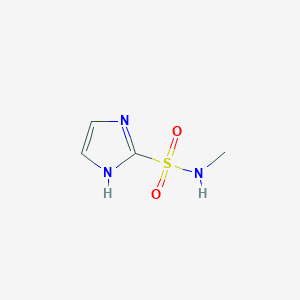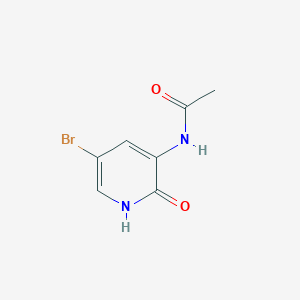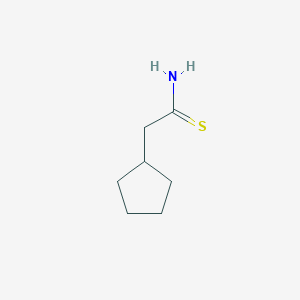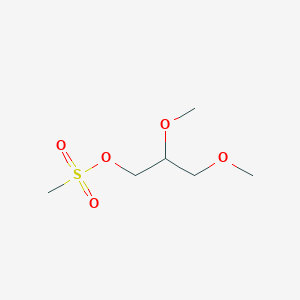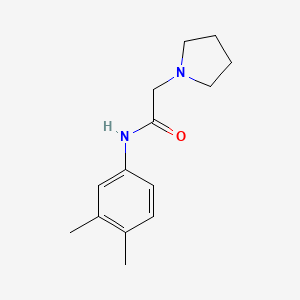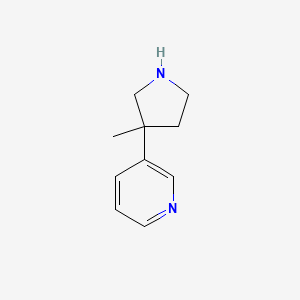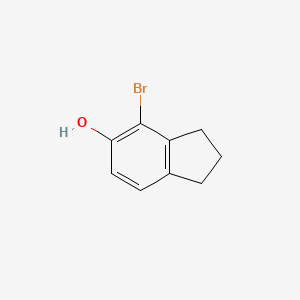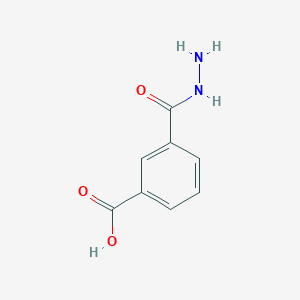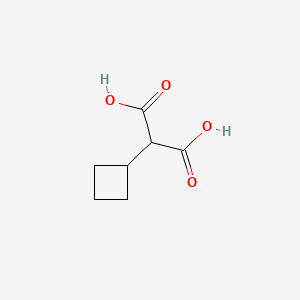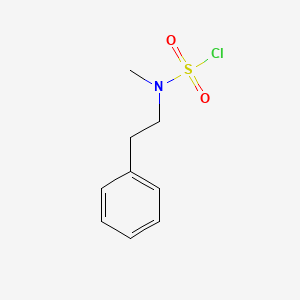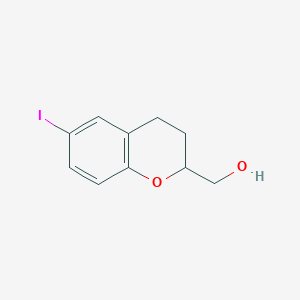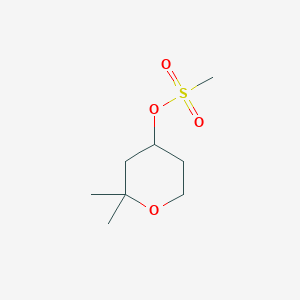
2,2-dimethyloxan-4-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and methanesulfonic acid. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyloxan-4-yl methanesulfonate typically involves the reaction of 2,2-dimethyloxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyloxan-4-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, or their derivatives.
Reduction: Alcohols.
Substitution: Various nucleophilic substitution products.
Aplicaciones Científicas De Investigación
2,2-Dimethyloxan-4-yl methanesulfonate is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and drug intermediates.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-dimethyloxan-4-yl methanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparación Con Compuestos Similares
2,2-Dimethyloxan-4-yl methanesulfonate is similar to other methanesulfonate derivatives, such as:
Methanesulfonic acid derivatives: These compounds share the methanesulfonate functional group but differ in their core structures.
Tetrahydropyran derivatives: Other derivatives of tetrahydropyran may have different substituents or functional groups.
Uniqueness: What sets this compound apart is its specific combination of the tetrahydropyran ring and the methanesulfonate group, which provides unique reactivity and utility in organic synthesis and research applications.
Propiedades
IUPAC Name |
(2,2-dimethyloxan-4-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(2)6-7(4-5-11-8)12-13(3,9)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGZWGUTJDDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)
